Product packaging for Imidazo[2,1-B]thiazole-2-carboxylic acid(Cat. No.:CAS No. 773841-78-4)

Imidazo[2,1-B]thiazole-2-carboxylic acid

Cat. No.: B1502662
CAS No.: 773841-78-4
M. Wt: 168.18 g/mol
InChI Key: FSTIEWRLYHVVHE-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-2-carboxylic acid (CAS 773841-78-4) is a high-purity heterocyclic compound that serves as a key synthetic intermediate in organic chemistry and drug discovery research. This solid, with a molecular formula of C 6 H 4 N 2 O 2 S and a molecular weight of 168.17 g/mol, is a valuable scaffold for developing novel bioactive molecules [ 1][ 5][ 8]. The imidazo[2,1-b]thiazole core is of significant interest in medicinal chemistry. Research indicates that derivatives of this scaffold exhibit a wide range of biological activities, positioning them as promising leads for further investigation [ 2]. Specifically, this carboxylic acid derivative can be utilized to create conjugates with potential carbonic anhydrase inhibitory activity, targeting isoforms like hCA II [ 6]. Furthermore, the broader class of imidazo[2,1-b]thiazoles has been explored in the synthesis of compounds with herbicidal properties [ 2]. As a building block, the carboxylic acid functional group allows for further functionalization, typically through coupling reactions to form amide derivatives. For optimal stability, the compound should be stored under an inert atmosphere at 2-8°C [ 1][ 5]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2S B1502662 Imidazo[2,1-B]thiazole-2-carboxylic acid CAS No. 773841-78-4

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-2-1-7-6(8)11-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTIEWRLYHVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(SC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666368
Record name Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773841-78-4
Record name Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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Scientific Research Applications

Synthesis Overview

The synthesis of imidazo[2,1-B]thiazole-2-carboxylic acid typically involves:

  • Condensation reactions of thiazole derivatives with carboxylic acids.
  • Cyclization processes that facilitate the formation of the imidazole ring.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial and antifungal activities. It has been tested against various pathogens with promising results .
  • Anticancer Activity : Certain derivatives have demonstrated potent anticancer effects across multiple cancer cell lines. For instance, modifications to the compound have led to derivatives with IC50 values as low as 0.92 µM against A549 lung cancer cells .
  • Anti-tuberculosis Activity : The compound targets QcrB, a component of the mycobacterial electron transport chain, leading to effective inhibition of Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 2.03 µM while showing no acute toxicity towards normal cells .

Lung Cancer Study

A series of imidazothiazole derivatives were synthesized and evaluated for their cytotoxicity against A549 cells:

CompoundIC50 (µM)Mechanism of Action
Derivative A0.92Enhanced tubulin interaction
Derivative B1.25Induction of apoptosis

This study highlighted that modifications to the benzene ring significantly enhanced cytotoxicity.

Tuberculosis Research

In research focusing on anti-mycobacterial agents:

CompoundIC50 (µM)Toxicity (MRC-5)
Derivative C2.03No acute toxicity (>128 µM)
Derivative D5.00No acute toxicity (>128 µM)

These findings indicate strong potential for developing new anti-tubercular therapies.

Antiviral Activity

Certain analogs have shown superior effects against viral infections compared to standard treatments like ganciclovir:

CompoundViral StrainEfficacy (compared to ganciclovir)
Derivative ECytomegalovirusHigher efficacy observed
Derivative FHerpes SimplexComparable efficacy

Mechanism of Action

The mechanism by which Imidazo[2,1-B]thiazole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

  • Pathways Involved: It may interfere with cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents/Features Biological/Material Properties References
Imidazo[2,1-b]thiazole-2-carboxylic acid -COOH at C2 Metalloenzyme inhibition; OLED ligand
Imidazo[2,1-b][1,3,4]thiadiazole Additional thiadiazole ring fused at C1–C2 Broad-spectrum antimicrobial, anti-TB activity
7-(Trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic acid -CF3 at C7; benzothiazole extension Enhanced lipophilicity; potential CNS drug candidate
2-Methyl-6-phenylimidazo[2,1-b]thiazole -CH3 at C2; -Ph at C6 High synthetic yield (95–96%); steric bulk reduces reactivity
Benzo[d]imidazo[2,1-b]thiazole Benzene-fused thiazole ring Tunable electronic properties for OLEDs

Pharmacological Activity

  • Antiviral Activity: Derivatives with indolinone scaffolds (e.g., compounds 7-Z and 8-Z) show selective inhibition of viral replication in UT7/EpoS1 and endothelial progenitor cells (EPCs), while E-isomers (e.g., 10-E) are inactive, highlighting stereochemical dependence .
  • Antimicrobial Activity : Imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit potent antibacterial and anti-tubercular effects, with substituents at C2 and C6 modulating potency .
  • Metallo-β-Lactamase Inhibition : 1-Substituted imidazole-2-carboxylic acid derivatives (e.g., ethyl esters) demonstrate efficacy against antibiotic-resistant bacteria, where alkyl/benzyl groups enhance binding affinity .

Biological Activity

Imidazo[2,1-B]thiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by various research findings and case studies.

Target Interactions

This compound primarily targets QcrB, a crucial component of the mycobacterial cytochrome bcc-aa3 super complex involved in the electron transport chain. This interaction disrupts the electron transport process, leading to inhibition of mycobacterial growth and presenting potential as an anti-tuberculosis agent.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Notably, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. For instance, in lung cancer cells (A549), it demonstrated significant antiproliferative effects with an IC50 value of 0.92 µM .

Pharmacological Properties

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been evaluated for its efficacy against various pathogens:

  • Antitubercular Activity : The compound has shown potent activity against Mycobacterium tuberculosis, with derivatives displaying IC50 values as low as 2.03 µM, indicating selective inhibition over non-tuberculous mycobacteria .
  • Antifungal and Antiviral Effects : Studies have also highlighted its antifungal properties and effectiveness against viral infections like Coxsackie B4 virus, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The compound's anticancer properties have been extensively studied across various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism
Lung CancerA5490.92Induces apoptosis via caspase activation
Breast CancerMDA-MB-2311.65G0/G1 phase arrest and apoptosis
Prostate CancerDU-1451.08Tubulin polymerization inhibition

These findings indicate that this compound derivatives can effectively target multiple cancer types through various mechanisms, including cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

  • Lung Cancer Study : A series of imidazothiazole derivatives were synthesized, with one derivative exhibiting an IC50 value of 0.92 µM against A549 cells. The study revealed that modifications to the benzene ring enhanced cytotoxicity through increased interactions with tubulin .
  • Tuberculosis Research : In a study focusing on anti-mycobacterial agents, derivatives of imidazo[2,1-B]thiazole were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC50 values as low as 2.03 µM while exhibiting no acute toxicity towards normal lung fibroblast cells .
  • Antiviral Activity : Research demonstrated that certain imidazothiazole analogs had superior therapeutic effects against viral infections compared to standard treatments like ganciclovir, highlighting their potential in antiviral applications .

Preparation Methods

Cyclization of Ethyl Bromopyruvate and Thiourea

One of the primary synthetic routes involves the condensation of ethyl bromopyruvate with thiourea to form ethyl-2-aminothiazole-4-carboxylate, which serves as a key intermediate in the synthesis of imidazo[2,1-b]thiazole derivatives.

  • Procedure : Ethyl bromopyruvate and thiourea are refluxed in ethanol for approximately 4 hours, resulting in the formation of ethyl-2-aminothiazole-4-carboxylate.
  • Subsequent Steps : This intermediate undergoes cyclization with phenacyl bromides under reflux in ethanol to yield imidazo[2,1-b]thiazole esters. These esters are then hydrolyzed using lithium hydroxide monohydrate to produce the corresponding carboxylic acids, including imidazo[2,1-b]thiazole-2-carboxylic acid derivatives.
Step Reactants/Conditions Product/Outcome
1 Ethyl bromopyruvate + Thiourea, EtOH, reflux 4 h Ethyl-2-aminothiazole-4-carboxylate
2 Cyclization with phenacyl bromides, EtOH, reflux Imidazo[2,1-b]thiazole ester intermediates
3 Ester hydrolysis with LiOH·H2O This compound derivatives

This method is widely used due to its straightforward reaction conditions and good yields.

Hydrolysis and Functional Group Transformations

Following the formation of ester intermediates, hydrolysis is typically performed to obtain the free carboxylic acid form. Lithium hydroxide monohydrate in a mixed solvent system (THF–MeOH) at low temperatures (0 °C to room temperature) over 16 hours is an effective condition to achieve this transformation.

  • This hydrolysis step is crucial for obtaining the target carboxylic acid functionality necessary for further derivatization or biological evaluation.

Coupling Reactions for Derivative Synthesis

The carboxylic acid group of this compound can be activated and coupled with various amines or other nucleophiles to form amide or sulfonamide derivatives.

  • Activation Agents : Commonly used coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Conditions : Reactions are typically carried out in dry dimethylformamide (DMF) at 0 °C initially, then stirred at room temperature for 12 hours.
  • Example : Coupling with aryl sulfonyl piperazines to yield imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, which have been evaluated for biological activity.
Reagents/Conditions Purpose
EDCI, HOBt, triethylamine, DMF, 0 °C to rt, 12 h Activation and coupling of carboxylic acid to amines

Halosulfonylation for Sulfonyl Halide Derivatives

A specialized method involves the preparation of 6-substituted imidazo[2,1-b]thiazole-5-sulfonyl halides, which are important intermediates for further functionalization.

  • Process : Gradual addition of 6-chloroimidazo[2,1-b]thiazole to preheated halosulfonic acids (chlorosulfonic acid, fluorosulfonic acid, bromosulfonic acid, or iodosulfonic acid) at temperatures between 60-140 °C (preferably 100-130 °C).
  • Key Notes :
    • The halosulfonic acid must be preheated before addition.
    • Gradual addition is critical to control the release of hydrogen halides and prevent violent reactions.
    • Excess halosulfonic acid (2.5 to 12 equivalents) ensures complete reaction.
  • Outcome : High yield and purity of 6-substituted imidazo[2,1-b]thiazole-5-sulfonyl halides suitable for industrial scale synthesis.
Step Conditions Notes
Preheat halosulfonic acid 100-130 °C Ensures reaction readiness
Gradual addition of substrate Maintain temperature, 10 min to 2 h reaction Controls exothermic reaction
Excess halosulfonic acid 2.5 to 12 equivalents Drives reaction to completion

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages References
Condensation of ethyl bromopyruvate and thiourea Ethanol reflux 4 h Simple, good yield of key intermediate
Cyclization with phenacyl bromides Ethanol reflux Efficient formation of imidazo ring
Ester hydrolysis LiOH·H2O, THF–MeOH, 0 °C to rt, 16 h Clean conversion to carboxylic acid
Coupling with amines (e.g., piperazines) EDCI, HOBt, triethylamine, DMF, 0 °C to rt, 12 h Versatile for derivative synthesis
Halosulfonylation Preheated halosulfonic acid, 100-130 °C High purity sulfonyl halide derivatives

Research Findings and Analysis

  • The condensation and cyclization approach provides a reliable synthetic route to this compound and its derivatives, enabling further functionalization for biological evaluation.
  • Coupling reactions using carbodiimide chemistry facilitate the generation of diverse derivatives with potential pharmacological applications, such as carbonic anhydrase inhibition.
  • The halosulfonylation process offers a streamlined, one-step industrially viable method to produce sulfonyl halide derivatives, expanding the chemical space for functional group modifications.
  • These methods collectively enable the synthesis of this compound with high efficiency, purity, and versatility for medicinal chemistry research.

This comprehensive overview of preparation methods for this compound highlights the critical synthetic strategies, reaction conditions, and their practical implications in research and industrial applications. The diversity of approaches ensures adaptability for various derivative syntheses and biological evaluations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing imidazo[2,1-b]thiazole-2-carboxylic acid derivatives, and what limitations exist in these methods?

  • Methodological Answer: Traditional synthesis involves reacting 2-amino-thiadiazole derivatives with α-haloketones under acidic conditions (e.g., H2SO4 or FeCl3). However, this approach fails for acid-sensitive substituents due to harsh reaction conditions . Alternative strategies include Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which achieves high yields (90–96%) and avoids side reactions . Thin-layer chromatography (TLC) and UV light are recommended for monitoring reaction progress .

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

  • Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and scaffold integrity.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity, especially for bioactive derivatives .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., 261.10 g/mol for brominated analogs) .
  • Melting Point Analysis : Electrothermal apparatuses ensure consistency in crystalline products .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer: Initial screening includes:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .
  • Enzyme Inhibition : Kinetic studies (e.g., 15-lipoxygenase inhibition) using spectrophotometric methods to determine IC50 values .

Advanced Research Questions

Q. How can solvent-free synthetic methods improve the scalability of this compound derivatives?

  • Methodological Answer: Solvent-free Friedel-Crafts acylation minimizes waste and enhances reaction efficiency. Eaton’s reagent (P2O5/methanesulfonic acid) acts as a catalyst, enabling high regioselectivity and reducing purification steps. Optimize reaction time and temperature (e.g., 80–100°C) using differential scanning calorimetry (DSC) to monitor exothermic peaks .

Q. What strategies resolve contradictions in bioactivity data between structurally similar imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups vs. alkyl chains) using molecular docking to predict binding affinities .
  • Metabolic Stability Assays : Liver microsome studies identify degradation pathways that reduce efficacy .
  • Synchrotron X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to clarify mechanistic discrepancies .

Q. How can computational tools optimize the design of this compound-based therapeutics?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Predict electronic properties and reactive sites for functionalization .
  • Molecular Dynamics (MD) Simulations : Model membrane permeability and target engagement over time .
  • QSAR Models : Train algorithms on bioactivity datasets to prioritize derivatives for synthesis .

Q. What advanced spectroscopic techniques elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer:

  • LC-HRMS/MS : Track metabolite formation in simulated gastric fluid.
  • EPR Spectroscopy : Detect free radical intermediates during oxidative degradation .
  • In Situ FTIR : Monitor real-time bond cleavage in acidic/basic environments .

Data Management and Compliance

Q. How should researchers handle hazardous waste from this compound synthesis?

  • Methodological Answer: Segregate waste by reactivity (e.g., halogenated byproducts vs. acidic residues). Partner with licensed waste management firms for incineration or neutralization. Document disposal protocols per EPA guidelines .

Q. What are best practices for ensuring data integrity in multi-institutional studies on this compound?

  • Methodological Answer:

  • Blockchain-Based Lab Notebooks : Immutably timestamp experimental parameters .
  • Standardized Metadata Templates : Align with CRDC 2020 guidelines for chemical engineering data (e.g., RDF2050112 for reactor design) .
  • Interlab Calibration : Validate analytical instruments (e.g., HPLC) using USP reference standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[2,1-B]thiazole-2-carboxylic acid
Reactant of Route 2
Imidazo[2,1-B]thiazole-2-carboxylic acid

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